5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one
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Overview
Description
5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is a synthetic compound that features an adamantane moiety, a benzodiazole ring, and a dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantanecarboxylic acid and enamides.
Benzodiazole Ring Formation: The benzodiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Final Coupling: The adamantane derivative is coupled with the benzodiazole intermediate under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidants.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .
Scientific Research Applications
5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Materials Science: Its structural rigidity and stability make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s binding affinity to certain receptors, while the benzodiazole ring contributes to its overall biological activity . The compound may modulate various signaling pathways and enzymatic activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Shares the adamantane moiety but differs in the rest of the structure.
Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.
Dimethyladamantane Derivatives: Compounds with similar dimethyl substitution on the adamantane moiety.
Uniqueness
5-({[1-(Adamantan-1-YL)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is unique due to the combination of the adamantane moiety, benzodiazole ring, and dimethyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H31N3O |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[[1-(1-adamantyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H31N3O/c1-14(22-10-16-6-17(11-22)8-18(7-16)12-22)23-13-15-4-5-19-20(9-15)25(3)21(26)24(19)2/h4-5,9,14,16-18,23H,6-8,10-13H2,1-3H3 |
InChI Key |
WNYJDWDAJPOGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC5=C(C=C4)N(C(=O)N5C)C |
Origin of Product |
United States |
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